Synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Foreword: The Significance of Substituted 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique structural features, including the presence of three nitrogen atoms, allow for diverse biological interactions and a wide range of pharmacological activities. These compounds have demonstrated efficacy as antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring further enhances its coordination properties and biological potential.[3]
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, promising derivative: 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol . The strategic placement of a 3,5-dichlorophenyl moiety at the 5-position is anticipated to modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Part 1: Strategic Synthesis of the Target Compound
The synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The chosen synthetic pathway is a robust and well-established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis reveals a straightforward approach to the target molecule. The triazole ring can be constructed from a dithiocarbazinate salt, which in turn is derived from the corresponding acid hydrazide. The acid hydrazide is readily prepared from the commercially available 3,5-dichlorobenzoic acid. This multi-step approach allows for the purification of intermediates at each stage, ensuring the final product's high purity.
Experimental Workflow: A Visual Guide
The following diagram illustrates the sequential steps involved in the synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on the rationale behind each step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Step 1: Synthesis of 3,5-Dichlorobenzohydrazide
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Protocol:
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To a solution of 3,5-dichlorobenzoic acid (0.1 mol) in anhydrous methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.
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Reflux the mixture for 8 hours.
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After cooling, pour the reaction mixture into ice-cold water (250 mL).
-
Filter the precipitated methyl 3,5-dichlorobenzoate, wash with cold water, and dry.
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To a solution of methyl 3,5-dichlorobenzoate (0.08 mol) in ethanol (150 mL), add hydrazine hydrate (0.16 mol, 99%).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 3,5-dichlorobenzohydrazide.
-
-
Expert Insights: The initial esterification of the carboxylic acid facilitates the subsequent reaction with hydrazine. The use of an excess of hydrazine hydrate drives the reaction to completion. Recrystallization is crucial for removing any unreacted starting materials.
Step 2: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate
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Protocol:
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Dissolve potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).
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Add 3,5-dichlorobenzohydrazide (0.05 mol) to the solution and stir until it dissolves completely.
-
Cool the solution in an ice bath and add carbon disulfide (0.05 mol) dropwise with continuous stirring.
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Continue stirring for 12-16 hours at room temperature.
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Filter the precipitated potassium salt, wash with cold anhydrous ether, and dry under vacuum.[4]
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-
Expert Insights: The reaction is carried out in an alkaline medium to facilitate the formation of the dithiocarbazinate salt.[4] Anhydrous conditions are important to prevent the hydrolysis of the product. The use of ether for washing helps in removing any non-polar impurities.
Step 3: Synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Protocol:
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Suspend potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate (0.04 mol) in water (80 mL).
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Add hydrazine hydrate (0.08 mol, 99%) to the suspension.
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Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas should be observed.
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Cool the reaction mixture and dilute with cold water (100 mL).
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Acidify the solution with dilute hydrochloric acid to a pH of 5-6.
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Filter the precipitated solid, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.[1][4]
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Expert Insights: The cyclization reaction is driven by the nucleophilic attack of the terminal nitrogen of hydrazine on the thione carbon, followed by the elimination of water and hydrogen sulfide. Acidification is necessary to protonate the thiol group and precipitate the final product.
Part 2: Comprehensive Characterization of the Synthesized Compound
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
The following table summarizes the expected spectral data for the target compound, providing a benchmark for successful synthesis.
| Technique | Expected Observations | Interpretation |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H str.), ~3050 (Ar C-H str.), ~2600 (S-H str.), ~1620 (C=N str.), ~1580 (C=C str.), ~1300 (C-N str.), ~750 (C-Cl str.) | Confirms the presence of the amino, thiol, aromatic, and triazole functionalities. The S-H stretch may be weak.[1][4] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.8-7.6 (m, 3H, Ar-H), ~5.9 (s, 2H, NH₂) | Indicates the presence of the thiol proton (exchangeable with D₂O), the aromatic protons of the dichlorophenyl ring, and the amino protons.[1][4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (Triazole C-5), ~135 (Ar C-Cl), ~130-125 (Ar C-H & C), ~115 (Triazole C-3) | Provides evidence for the carbon skeleton, including the thione carbon, the triazole ring carbons, and the aromatic carbons. |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₆Cl₂N₄S. | Confirms the molecular weight of the synthesized compound. |
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₆Cl₂N₄S |
| Molecular Weight | 277.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |
Part 3: Potential Applications and Future Directions
The unique structural features of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol suggest a range of potential biological activities that warrant further investigation.
Postulated Biological Activities
Based on the known pharmacological profiles of related 1,2,4-triazole derivatives, the target compound is a promising candidate for screening in the following areas:
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Antimicrobial and Antifungal Activity: The presence of the triazole ring and the thiol group are known to contribute to antimicrobial properties.[4] The dichlorophenyl substituent may enhance this activity.
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Anticancer Activity: Many triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5]
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Antioxidant Activity: The thiol group can act as a radical scavenger, suggesting potential antioxidant properties.[6][7]
Proposed Mechanism of Action: A Hypothetical Model
The following diagram illustrates a potential mechanism by which 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol might exert its biological effects, such as by inhibiting a key microbial enzyme.
Caption: A hypothetical model for the enzyme inhibitory action of the title compound.
Future Research Perspectives
The successful synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol opens up several avenues for future research:
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In-depth Biological Evaluation: Comprehensive screening against a panel of bacterial, fungal, and cancer cell lines to determine its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with different substituents on the phenyl ring to elucidate the key structural features required for optimal activity.
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Computational Modeling: Molecular docking studies to predict the binding interactions of the compound with potential biological targets.
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Formulation and Drug Delivery: Investigation of suitable formulations to enhance the bioavailability and therapeutic efficacy of the compound.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols and insights presented herein are designed to empower researchers in the field of medicinal chemistry to confidently synthesize and evaluate this promising compound. The diverse biological potential of the 1,2,4-triazole scaffold, coupled with the unique substitution pattern of the title compound, makes it a compelling candidate for further investigation in the quest for novel therapeutic agents.
References
- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. GinPolMedProject, 2(69), 001-008.
- Yusuf, M., & Khan, R. A. (2018).
- Singh, S. K., & Kumar, S. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Rasayan Journal of Chemistry, 14(2), 1081-1086.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211.
- Kaplaushenko, A. H., Shcherbak, M. O., & Samelyuk, Y. H. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 23(3), 413-417.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-246.
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Chauhan, A., & Sharma, P. K. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(4), 249-254.
-
Gomha, S. M., et al. (2021). Synthesis and Screening of New[1][3][6]Oxadiazole,[1][4][6]Triazole, and[1][4][6]Triazolo[4,3-b][1][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 299.
-
Chaturvedi, P. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][4][6] Triazolo[3,4-b][1][3][6] Thiadiazol-3-yl)Benzene-1,2,3-Triol. Acta Scientific Medical Sciences, 4(5), 87-88.
- Kumar, A., et al. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as antimicrobial agents. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 8-15.
- Gümüş, F., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(11), 1369.
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
